molecular formula C20H23NO4 B14395169 2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 88429-15-6

2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid

Cat. No.: B14395169
CAS No.: 88429-15-6
M. Wt: 341.4 g/mol
InChI Key: MBQHDOWXMPKOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound belonging to the class of benzophenones. This compound is known for its application as a UVA filter, providing protection against free radicals and premature skin aging caused by shortwave UVA radiations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily by absorbing UVA radiation, with a peak absorption at 354 nm. This absorption minimizes the overexposure of human skin to ultraviolet radiation, preventing acute and chronic photodamage. The compound is oil-soluble and can be incorporated into the oil phase of emulsions used in sunscreen products . Additionally, it has been shown to exert anti-inflammatory effects by inhibiting oedema formation in inflammation-evoked mouse ears .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid is unique due to its specific structure, which provides effective UVA absorption and protection against free radicals. Its hexylamino group enhances its solubility in oils, making it particularly suitable for use in oil-based sunscreens and personal care products .

Properties

CAS No.

88429-15-6

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-[4-(hexylamino)-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C20H23NO4/c1-2-3-4-7-12-21-14-10-11-17(18(22)13-14)19(23)15-8-5-6-9-16(15)20(24)25/h5-6,8-11,13,21-22H,2-4,7,12H2,1H3,(H,24,25)

InChI Key

MBQHDOWXMPKOMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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